molecular formula C4H9O3P B14139718 Phosphonic acid, mono(1,1-dimethylethyl) ester CAS No. 16540-40-2

Phosphonic acid, mono(1,1-dimethylethyl) ester

Cat. No.: B14139718
CAS No.: 16540-40-2
M. Wt: 136.09 g/mol
InChI Key: OLSCKYXINFSOFE-UHFFFAOYSA-N
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Description

Phosphonic acid, mono(1,1-dimethylethyl) ester is an organophosphorus compound with the molecular formula C4H11O3P. It is known for its stability and the presence of a stable C–P bond, which makes it a valuable compound in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, mono(1,1-dimethylethyl) ester can be synthesized through the esterification of phosphonic acids. One common method involves the use of alkoxy group donors such as triethyl orthoacetate. The reaction is typically carried out at different temperatures to obtain either monoesters or diesters. At 30°C, monoesters are formed via an intermediate (1,1-diethoxyethyl ester of phosphonic acid), while higher temperatures yield diesters .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The use of triethyl orthoacetate as both a reagent and solvent is advantageous due to its accessibility and straightforward purification .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, mono(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, such as diesters and pyrophosphonates .

Scientific Research Applications

Phosphonic acid, mono(1,1-dimethylethyl) ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.

    Biology: The compound is studied for its potential role in biological systems, particularly in microorganisms and metazoans.

    Medicine: It has applications in the development of pharmaceuticals and as a marker for chemical warfare agents.

    Industry: The ester is used in agriculture and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of phosphonic acid, mono(1,1-dimethylethyl) ester involves its interaction with molecular targets through its stable C–P bond. This bond allows the compound to participate in various biochemical pathways, influencing the activity of enzymes and other proteins. The esterification process and the formation of intermediates play a crucial role in its reactivity and effectiveness .

Properties

InChI

InChI=1S/C4H9O3P/c1-4(2,3)7-8(5)6/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSCKYXINFSOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OP(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00462200
Record name Phosphonic acid, mono(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16540-40-2
Record name Phosphonic acid, mono(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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